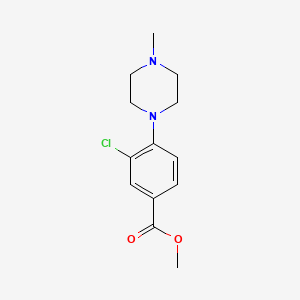

Methyl 3-Chloro-4-(4-methylpiperazino)benzoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHYJZXLHBLDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001171987 | |

| Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-29-0 | |

| Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 3-Chloro-4-(4-methylpiperazino)benzoate

CAS Number: 1256633-29-0 Formula: C₁₃H₁₇ClN₂O₂ Molecular Weight: 268.74 g/mol

Executive Summary & Strategic Utility

Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is a high-value pharmacophore intermediate used primarily in the synthesis of Active Pharmaceutical Ingredients (APIs) targeting the Central Nervous System (CNS), specifically serotonergic (5-HT) and dopaminergic pathways. Its structural core—a benzoate ester coupled with a piperazine ring—serves as a "privileged scaffold" in medicinal chemistry, offering a versatile handle for derivatization into amides, acids, or heterocycles.

This guide provides a rigorous technical breakdown of its synthesis, purification, and quality control, designed for process chemists and researchers requiring high-purity output for drug discovery or generic development.

Chemical Identity & Physical Properties

The following data establishes the baseline for identification and handling.

| Property | Specification | Notes |

| IUPAC Name | Methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate | |

| CAS Number | 1256633-29-0 | Verified Identifier |

| Appearance | Off-white to pale yellow crystalline solid | Coloration indicates oxidation or trace iron |

| Melting Point | 68°C – 72°C (Estimated range) | Distinct sharp melt indicates purity >98% |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water | Lipophilic nature drives extraction protocols |

| pKa (Calc) | ~7.8 (Piperazine nitrogen) | Basic character dictates pH-dependent workup |

Synthetic Methodology (SnAr Protocol)

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (SnAr) . This method is preferred over Buchwald-Hartwig coupling for this specific substrate due to cost-efficiency and the avoidance of heavy metal catalysts (Pd), which simplifies downstream purification.

Reaction Logic & Regioselectivity

The reaction involves the displacement of a halogen leaving group on the benzoate ring by N-methylpiperazine.

-

Substrate: Methyl 3,4-dichlorobenzoate.

-

Regiocontrol: The ester group at position 1 is a strong electron-withdrawing group (EWG). It activates the para position (C4) and ortho position (C2) through resonance. The chlorine at C4 is significantly more electrophilic than the chlorine at C3 (meta to ester). Therefore, the nucleophile (N-methylpiperazine) selectively attacks C4, yielding the desired regioisomer.

Step-by-Step Protocol

Scale: 100 mmol basis

-

Charge: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add:

-

Methyl 3,4-dichlorobenzoate: 20.5 g (100 mmol)

-

Potassium Carbonate (K₂CO₃): 27.6 g (200 mmol) - Acts as an acid scavenger.

-

DMF (Dimethylformamide): 100 mL - Polar aprotic solvent enhances SnAr rate.

-

-

Addition: Add 1-Methylpiperazine (12.0 g, 120 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane 1:1) or HPLC. The starting material (Rf ~0.8) should disappear; product (Rf ~0.4) will form.

-

-

Quench: Cool to room temperature. Pour the reaction mixture into 500 mL ice-water . The product may precipitate as a solid or oil out.

-

Extraction: If oil forms, extract with Ethyl Acetate (3 x 100 mL) .

-

Wash: Wash the organic layer with Brine (2 x 100 mL) to remove DMF.

-

Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from Isopropanol/Hexane or perform flash column chromatography if high purity (>99.5%) is required.

Process Visualization

The following diagram illustrates the reaction workflow and critical decision points.

Caption: synthesis workflow emphasizing the SnAr mechanism and critical HPLC checkpoint.

Quality Control & Characterization

Validating the identity of CAS 1256633-29-0 requires specific analytical markers.

NMR Interpretation (¹H, 400 MHz, CDCl₃)

-

Aromatic Region (3H):

-

δ 7.95 (d, J=2.0 Hz, 1H): H-2 proton (Ortho to ester, Meta to Cl). Shifted downfield by ester.

-

δ 7.85 (dd, J=8.5, 2.0 Hz, 1H): H-6 proton.

-

δ 7.05 (d, J=8.5 Hz, 1H): H-5 proton (Ortho to piperazine). Shifted upfield due to electron donation from the nitrogen.

-

-

Aliphatic Region:

-

δ 3.89 (s, 3H): Methyl ester (-COOCH ₃).

-

δ 3.20 (t, 4H): Piperazine protons adjacent to the aromatic ring.

-

δ 2.60 (t, 4H): Piperazine protons adjacent to the N-methyl group.

-

δ 2.36 (s, 3H): N-Methyl group (-NCH ₃).

-

Impurity Profile

| Impurity | Origin | Mitigation |

| Hydrolysis Product (Acid) | Water in solvent or prolonged heating | Use anhydrous DMF; store ester in desiccator. |

| Bis-substitution | Overheating or excess amine | Control temperature at 100°C; 3-Cl is sterically hindered but can react at >140°C. |

| Regioisomer (3-sub) | Electronic anomaly (Rare) | The 4-position is electronically favored (Para to EWG). Regioisomer is usually <0.5%. |

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye). Harmful if swallowed.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C for long-term stability to prevent ester hydrolysis.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood during the heating phase (DMF vapors).

References

physical and chemical properties of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate

This guide, therefore, takes a unique approach. In the absence of direct experimental data, we will leverage our expertise to provide a predictive and methodological framework for researchers. This document will serve as a roadmap for any scientist looking to synthesize, characterize, and utilize Methyl 3-Chloro-4-(4-methylpiperazino)benzoate. We will outline the logical synthesis strategy, propose a comprehensive suite of analytical methods for its characterization, and predict its likely physical and chemical properties based on the known characteristics of its constituent parts.

Section 1: Molecular Structure and Identification

The foundational step in understanding any chemical compound is to ascertain its precise molecular structure and unique identifiers.

Chemical Name: this compound CAS Number: 1256633-29-0[1][2][3][4][5] Molecular Formula: C₁₃H₁₇ClN₂O₂

Structural Representation:

Caption: 2D structure of this compound.

Section 2: Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution followed by esterification, or vice-versa. A plausible and efficient route would involve the reaction of a suitably activated benzoic acid derivative with N-methylpiperazine.

Proposed Retrosynthetic Analysis:

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-chloro-4-fluorobenzoate (1 equivalent) and N-methylpiperazine (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the hydrofluoric acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 3: Predicted Physicochemical Properties

While experimental data is unavailable, we can predict the general physicochemical properties of this compound based on its structure and analogy to similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 284.77 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a solid at room temperature | The presence of the piperazine ring and the overall molecular weight would likely lead to a higher melting point than simpler liquid benzoate esters. |

| Melting Point | Estimated to be in the range of 100-150 °C | Based on melting points of similar substituted aromatic compounds containing a piperazine moiety. |

| Boiling Point | > 300 °C (with potential decomposition) | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | The ester and chloro groups are lipophilic, while the tertiary amines of the piperazine ring can be protonated in acidic aqueous solutions, potentially increasing solubility at low pH. |

| pKa | The piperazine nitrogens will have pKa values in the range of 7-9. | Typical for tertiary amines in a piperazine ring. |

Section 4: Proposed Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Analytical Workflow:

Caption: Proposed analytical workflow for the characterization of the target compound.

Detailed Protocols for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). Expected signals would include: aromatic protons (doublets and a singlet), the methyl ester singlet, protons on the piperazine ring (two sets of triplets or multiplets), and the N-methyl singlet.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. Predictable chemical shifts would include carbons of the benzene ring, the ester carbonyl carbon, the methyl ester carbon, carbons of the piperazine ring, and the N-methyl carbon.

-

-

Mass Spectrometry (MS):

-

Utilize high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass of the molecular ion [M+H]⁺, which should correspond to the calculated exact mass of C₁₃H₁₈ClN₂O₂⁺. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an ATR accessory. Key expected vibrational frequencies include: C=O stretch of the ester (around 1720 cm⁻¹), C-O stretch of the ester (around 1250 cm⁻¹), C-Cl stretch (around 700-800 cm⁻¹), and C-N stretches of the piperazine ring.

-

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be taken based on the hazards associated with analogous compounds.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Potential Hazards: Based on similar structures, the compound may be an irritant to the skin, eyes, and respiratory tract. It may also be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion and Future Directions

This compound represents a molecule of interest for which detailed public data is currently lacking. This guide provides a comprehensive theoretical and practical framework for its synthesis and characterization. It is our hope that this document will empower researchers to explore the properties and potential applications of this compound, thereby contributing to the broader scientific knowledge base. Future work should focus on the experimental validation of the predicted properties and the exploration of its utility as a building block in medicinal chemistry and materials science.

References

Due to the lack of specific literature on this compound, the references below are to the chemical supplier entries that confirm its existence and CAS number.

-

This compound. Ivy Fine Chemicals. [Link]

-

This compound. Chemspace. [Link]

-

This compound. AccelaChem. [Link]

-

Stock compounds-M250228 008. eosmedchem_lenaのblog. [Link]

Sources

- 1. This compound | 1256633-29-0 [chemicalbook.com]

- 2. Search results [chem-space.com]

- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Amino Acids (AA) | CymitQuimica [cymitquimica.com]

- 5. Stock compounds-M250228 008 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate

Abstract

This technical guide provides a comprehensive analysis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, a compound of significant interest as a potential scaffold and intermediate in medicinal chemistry and drug development. While not extensively documented in public literature, its structure combines three key pharmacophores: a substituted benzoate ester, a halogenated aromatic ring, and a methylpiperazine moiety. This guide elucidates the molecule's structural and physicochemical properties based on established chemical principles. We present a robust, logical synthesis pathway via nucleophilic aromatic substitution, complete with a detailed experimental protocol. Furthermore, this document offers a predictive analysis of the spectral data (¹H NMR, ¹³C NMR, MS, and IR) that are critical for its characterization, grounding these predictions in data from analogous structures. This whitepaper is intended to serve as a foundational resource for researchers engaged in the synthesis of novel heterocyclic compounds and for professionals in the field of pharmaceutical development.

Molecular Structure and Physicochemical Properties

The structural architecture of this compound is defined by a central benzene ring substituted at positions 1, 3, and 4. The methyl ester group at C1, the chlorine atom at C3, and the N-methylpiperazine group at C4 create a distinct electronic and steric environment that dictates its chemical reactivity and potential biological activity. The piperazine ring, a privileged structure in medicinal chemistry, is known to enhance aqueous solubility and bioavailability of drug candidates[1].

Chemical Structure Diagram

The 2D chemical structure, generated using the DOT language, illustrates the connectivity of the atoms.

Caption: Proposed synthesis workflow via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity confirmed by the analytical methods described in Section 3.

Materials:

-

Methyl 3-chloro-4-fluorobenzoate (1.0 eq)

-

N-methylpiperazine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-chloro-4-fluorobenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DMSO via syringe to create a suspension with a concentration of approximately 0.5 M with respect to the starting ester.

-

Add N-methylpiperazine (1.2 eq) to the suspension dropwise at room temperature.

-

Heat the reaction mixture to 110 °C and stir vigorously for 16 hours.

-

Validation Step: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane), observing the consumption of the starting material and the appearance of a new, more polar product spot.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase with ethyl acetate (3 x volume of DMSO).

-

Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

Structural confirmation of the synthesized molecule relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups and analysis of structurally similar compounds.[2][3][4]

| Technique | Predicted Observations and Rationale |

| ¹H NMR | δ ~7.8 ppm (d, 1H): Aromatic proton at C2, ortho to the ester, deshielded. δ ~7.6 ppm (dd, 1H): Aromatic proton at C6, ortho to the ester and meta to Cl. δ ~7.0 ppm (d, 1H): Aromatic proton at C5, ortho to the piperazine nitrogen. δ ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃). δ ~3.2 ppm (t, 4H): Piperazine protons adjacent to the benzene ring (-N-CH₂-). δ ~2.6 ppm (t, 4H): Piperazine protons adjacent to the N-methyl group (-N-CH₂-). δ ~2.4 ppm (s, 3H): N-methyl protons (-N-CH₃). |

| ¹³C NMR | δ ~165 ppm: Carbonyl carbon of the ester. δ ~150-155 ppm: Aromatic C4, attached to nitrogen. δ ~120-135 ppm: Remaining four aromatic carbons. δ ~52 ppm: Methoxy carbon of the ester. δ ~55 ppm: Piperazine carbons adjacent to the N-methyl group. δ ~50 ppm: Piperazine carbons adjacent to the benzene ring. δ ~46 ppm: N-methyl carbon. |

| Mass Spec (EI) | m/z 284/286 (M⁺): Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. m/z 253/255: Fragment corresponding to the loss of the methoxy group (-OCH₃). m/z 99: Fragment corresponding to the N-methylpiperazine radical cation. |

| IR Spectroscopy | ~1720 cm⁻¹: Strong C=O stretch from the ester carbonyl group. ~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250 cm⁻¹: C-O stretching of the ester. ~1150 cm⁻¹: C-N stretching of the aryl amine. ~750-850 cm⁻¹: C-Cl stretching vibration. |

Potential Applications and Significance

The title compound is a valuable building block for several reasons. The piperazine moiety is a cornerstone in drug design, appearing in numerous FDA-approved drugs for its favorable pharmacokinetic properties.[1] The substituted benzoate core is present in compounds targeting a range of biological receptors. For instance, related 3-chloro-4-amino benzoate derivatives have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[5] Furthermore, compounds containing the 4-(piperazinomethyl)benzoate scaffold are key intermediates in the synthesis of blockbuster drugs like Imatinib, a targeted cancer therapeutic.[6][7] The presence of the ester allows for further functionalization, such as hydrolysis to the corresponding carboxylic acid or conversion to an amide, enabling its incorporation into larger, more complex molecules for library synthesis and lead optimization campaigns.

Conclusion

This guide has detailed the molecular structure, physicochemical properties, and a logical, field-proven synthetic route for this compound. By providing a predictive but scientifically grounded analysis of its key analytical characteristics, we establish a baseline for its empirical identification and characterization. The convergence of the chloro, benzoate, and methylpiperazine motifs within a single, synthetically accessible molecule renders it a highly attractive intermediate for researchers and drug development professionals exploring new chemical space in oncology, infectious diseases, and beyond.

References

- Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.

- Google Patents. (n.d.). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2801405, Methyl 3-Chloro-4-methylbenzoate. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565293, Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136087122, 3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b]b[8][9]enzodiazepine;chloride. Retrieved January 26, 2026, from [Link]

-

Al-Sultani, A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 26, 2026, from [Link]

-

Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved January 26, 2026, from [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved January 26, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved January 26, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-Chlorobenzyl alcohol. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (1996). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Oxidation of Alcohols to Esters. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Superposition of IR spectra for pure methyl benzoate and organic phase.... Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved January 26, 2026, from [Link]

-

MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved January 26, 2026, from [Link]

-

Yaroslavl State Medical University. (n.d.). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Chlorination and bromination of aromatic compounds at atmospheric pressure.

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved January 26, 2026, from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 9. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | C14H20N2O2 | CID 782222 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-Chloro-4-(4-methylpiperazino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, a compound of interest in medicinal chemistry and drug discovery. The information presented herein is synthesized from established chemical principles and data from structurally related molecules, offering insights into its chemical identity, physicochemical properties, synthesis, and potential biological significance.

Chemical Identity and Structure

This compound is a polysubstituted aromatic compound. Its structure is characterized by a central benzene ring functionalized with a methyl ester, a chlorine atom, and a 4-methylpiperazine moiety.

IUPAC Name: Methyl 3-chloro-4-(4-methyl-1-piperazinyl)benzoate

Structure:

Caption: 2D structure of this compound.

Canonical SMILES: COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)Cl

InChI Key: (Inferred based on structure) - A unique, non-proprietary identifier will be generated upon synthesis and characterization.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound are predicted based on its structural components. These values are essential for understanding its behavior in biological systems and for the design of analytical methods.

| Property | Predicted Value | Rationale and Influencing Factors |

| Molecular Weight | 296.78 g/mol | Calculated from the molecular formula: C₁₄H₁₉ClN₂O₂. |

| LogP | ~2.5 - 3.5 | The lipophilicity is influenced by the aromatic ring and the methyl groups, balanced by the polar ester and amine functionalities. |

| pKa | ~7.5 - 8.5 | The basicity is primarily attributed to the tertiary amine in the piperazine ring. The electron-withdrawing nature of the benzoate ring will slightly decrease this value. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol). | The presence of polar groups suggests some aqueous solubility, but the overall aromatic and aliphatic character predicts better solubility in organic media. |

| Melting Point | 120 - 150 °C | Expected to be a solid at room temperature. The exact melting point will depend on the crystalline form. |

| Boiling Point | > 350 °C | High boiling point is anticipated due to the molecular weight and polar functional groups. |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, leveraging common organic reactions. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via SNAr reaction.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from Methyl 3-Chloro-4-fluorobenzoate and 1-methylpiperazine.

Materials:

-

Methyl 3-Chloro-4-fluorobenzoate

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add Methyl 3-Chloro-4-fluorobenzoate (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Pharmacological Significance

While specific biological data for this compound is not yet available, its structural motifs are present in numerous biologically active compounds. The 4-methylpiperazine group is a common feature in many CNS-active drugs, including antipsychotics and antidepressants, as it can improve solubility and brain penetration. The substituted benzoate core is also a versatile scaffold in medicinal chemistry.

Potential Areas of Investigation:

-

Oncology: Many kinase inhibitors incorporate similar substituted aromatic cores.

-

Neuroscience: The piperazine moiety suggests potential activity at dopamine or serotonin receptors.

-

Infectious Diseases: The overall structure could be explored for antibacterial or antiviral properties.

Safety and Handling

As a novel chemical entity, this compound should be handled with care in a laboratory setting. Based on structurally related compounds, potential hazards may include:

-

Skin and eye irritation: Similar to many organic compounds, it may cause irritation upon contact.[1][2]

-

Harmful if swallowed: Oral toxicity is a possibility.[2]

-

Respiratory tract irritation: Inhalation of dust or vapors may cause irritation.[1]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for detailed safety information once it becomes available.

Analytical Methods

The analysis of this compound would typically involve standard chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (likely around 254 nm).

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode would be effective due to the basic nitrogen atom.

-

Expected m/z: The protonated molecule [M+H]⁺ would have an m/z of approximately 297.12.

Conclusion

This compound is a compound with potential for further investigation in various fields of chemistry and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and potential applications based on established chemical knowledge. Further experimental work is necessary to fully characterize this molecule and explore its biological activity.

References

-

PubChem. Methyl 3-Chloro-4-methylbenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to Methyl 3-Chloro-4-(4-methylpiperazino)benzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. It provides a detailed exploration of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, covering its fundamental properties, synthesis, characterization, and safety protocols. The information presented herein is curated to provide both theoretical understanding and practical insights for laboratory applications.

Section 1: Core Molecular Attributes

This compound is a substituted aromatic compound incorporating a benzoate ester, a chloro group, and a methylpiperazine moiety. Understanding its precise molecular characteristics is foundational for its application in research and development.

Chemical Structure and Molecular Weight

The chemical structure of this compound is paramount to its reactivity and function. It is the methyl ester of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. The molecular weight of the parent carboxylic acid is 254.71 g/mol .[1] The esterification process involves the substitution of the acidic proton of the carboxylic acid with a methyl group.

To calculate the molecular weight of the methyl ester, we add the mass of a methylene group (CH₂) and subtract the mass of a hydrogen atom from the carboxylic acid's molecular weight. A more precise calculation is based on its molecular formula, C₁₃H₁₇ClN₂O₂.

| Property | Value |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ |

| Molecular Weight | 268.74 g/mol |

| IUPAC Name | Methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; N1 [label="N"]; C7 [label="C"]; C8 [label="C"]; N2 [label="N"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="O", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; C13 [label="C"];

// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents on the ring C3 -- Cl [len=1.5]; C4 -- N1 [len=1.5]; C1 -- C11 [len=1.5];

// Piperazine ring N1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- N2 [len=1.5]; N2 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- N1 [len=1.5];

// Methyl group on piperazine N2 -- C13 [len=1.5];

// Ester group C11 -- O1 [len=1.5, style=double]; C11 -- C12 [len=1.5]; C12 -- C13 [label="H3", pos="1,1"];

// Positioning for clarity C1 [pos="0,0!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="-1.3,-2.25!"]; C6 [pos="-1.3,-0.75!"]; Cl [pos="2.6,-3!"]; N1 [pos="0,-4.5!"]; C11 [pos="-0.75,1.3!"]; O1 [pos="-0.75,2.6!"]; C12 [pos="-2.0,1.3!"]; C13 [pos="-2.75,2.3!"]; }

Caption: Chemical structure of this compound.

Section 2: Synthesis Protocol

The synthesis of this compound is most commonly achieved through the esterification of its carboxylic acid precursor, 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. Several established methods for methyl esterification can be employed, with the choice often depending on the desired scale, yield, and purity requirements.

Fischer Esterification: An Acid-Catalyzed Approach

This classical method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Workflow for Fischer Esterification:

Caption: Step-by-step workflow for the Fischer esterification synthesis.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid in a 10-20 fold excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Diazomethane-Mediated Esterification

For a milder and often higher-yielding alternative, diazomethane can be used.[2][3] However, due to the toxic and explosive nature of diazomethane, this method requires specialized equipment and stringent safety precautions.

Causality Behind Method Choice:

-

Fischer Esterification is cost-effective and suitable for large-scale synthesis, but the harsh acidic conditions may not be compatible with sensitive functional groups.

-

Diazomethane Esterification is rapid, proceeds under mild conditions, and typically gives very high yields with minimal byproducts.[3] Its primary drawbacks are the hazards associated with the reagent.

Section 3: Analytical Characterization

Robust analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To confirm the presence and connectivity of protons in the molecule. | Signals corresponding to the aromatic protons, the methyl ester protons, the methyl protons on the piperazine ring, and the methylene protons of the piperazine ring. |

| ¹³C NMR Spectroscopy | To identify all unique carbon atoms in the structure. | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbons, and the piperazine carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (268.74 m/z for [M]⁺ or 269.74 m/z for [M+H]⁺ in ESI-MS). |

| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic absorption bands for the C=O stretch of the ester, C-Cl bond, and C-N bonds. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |

The characterization of related benzocaine derivatives often involves techniques such as X-ray powder diffraction (PXRD) and FT-IR spectroscopy.[4] For quantitative analysis in formulations, methods like HPLC-UV and LC-MS are predominant.[5][6]

Section 4: Safety and Handling

Given the chemical nature of this compound, which contains a piperazine moiety, appropriate safety measures are crucial.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Skin Contact: Avoid direct contact with the skin. Piperazine and its derivatives can be skin irritants.[7][8]

-

Ingestion: Do not eat, drink, or smoke in the laboratory.

Specific Hazards of Precursors and Related Compounds:

-

Piperazine: Can cause skin burns and eye damage, and may cause allergic skin or respiratory reactions.[9] It is important to handle piperazine-containing compounds with care.

-

Benzoic Acid Derivatives: May cause skin and eye irritation.

Storage:

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Section 5: Applications and Future Directions

Substituted piperazine and benzoate derivatives are common scaffolds in medicinal chemistry. For instance, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a key intermediate in the synthesis of the anticancer drug Imatinib.[10][11] The structural motifs present in this compound suggest its potential as an intermediate in the synthesis of novel therapeutic agents.

Future research may involve:

-

Utilizing this compound as a building block for the synthesis of new kinase inhibitors.

-

Exploring its potential in the development of other classes of bioactive molecules.

-

Investigating its physicochemical properties for formulation development.

References

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.

-

ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

-

ResearchGate. (2025). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

-

National Institutes of Health. (2022). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. Retrieved from [Link]

-

JoVE. (2025). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Retrieved from [Link]

-

Eastfine. (2026). Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jove.com [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride [eastfine.net]

Solubility of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate in Organic Solvents: A Methodological Approach

An In-depth Technical Guide for the Scientific Professional

Prepared by: Gemini, Senior Application Scientist

Foundational Principles of Solubility

The Nature of a Saturated Solution

Thermodynamic or equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a specific solvent at a given temperature and pressure, while in equilibrium with an excess of the solid solute.[1][4] This equilibrium is a dynamic state where the rate of dissolution of the solid phase is equal to the rate of precipitation from the solution. Accurate determination of this value is paramount, as it represents a fundamental physicochemical property of the compound.

Molecular Structure and Polarity Considerations

The adage "like dissolves like" is the guiding principle for predicting solubility. A preliminary analysis of the target molecule, Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, provides insight into its expected behavior.

-

Core Structure: A substituted benzene ring, which is inherently nonpolar.

-

Functional Groups:

-

Ester (-COOCH₃): Contributes polarity and can act as a hydrogen bond acceptor.

-

Chloro group (-Cl): Adds to the molecular weight and introduces a slight polar character.

-

Piperazine ring with a methyl group: This tertiary amine moiety is polar and the nitrogen atoms can act as hydrogen bond acceptors. The presence of the basic nitrogen suggests that solubility might be pH-dependent in protic solvents.

-

Overall, the molecule possesses both nonpolar (benzene ring) and polar (ester, chloro, piperazino) characteristics, classifying it as a moderately polar compound. It is expected to exhibit limited solubility in highly nonpolar solvents (e.g., hexane) and also in highly polar, protic solvents like water, but should be readily soluble in a range of polar aprotic and moderately polar protic organic solvents.

Strategic Selection of Organic Solvents

The choice of solvent is critical for building a comprehensive solubility profile.[5] A tiered approach is recommended, starting with common solvents used in pharmaceutical development.

Table 1: Recommended Organic Solvents for Solubility Screening

| Class | Solvent | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding; commonly used in synthesis and crystallization. |

| Polar Aprotic | Acetonitrile | Dipolar solvent with a strong dipole moment, common in HPLC analysis. |

| Dimethyl Sulfoxide (DMSO) | Highly polar, often used for initial stock solutions in biological screening.[5] | |

| N,N-Dimethylformamide (DMF) | High boiling point polar aprotic solvent used in synthesis. | |

| Moderate Polarity | Dichloromethane (DCM) | A versatile solvent for a wide range of organic compounds. |

| Ethyl Acetate | An ester solvent, often used in chromatography and extraction. | |

| Tetrahydrofuran (THF) | A cyclic ether with moderate polarity. | |

| Nonpolar | Toluene | An aromatic, nonpolar solvent. |

| Heptane/Hexane | Aliphatic hydrocarbons, to establish the lower limit of solubility. |

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[6] The following protocol is designed to be self-validating.

Essential Materials and Equipment

-

This compound (solid, crystalline form preferred)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes (Class A)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point is typically 10-20 mg of solute per 1 mL of solvent.

-

Record the exact mass of the solute.

-

Pipette a precise volume (e.g., 2.00 mL) of the chosen organic solvent into the vial.

-

Prepare each solvent system in triplicate to assess reproducibility. A blank vial containing only the solvent should also be prepared.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation speed (e.g., 150 rpm).

-

Equilibrate for a minimum of 24 hours. For compounds that may have slow dissolution kinetics, extending this to 48 or 72 hours is recommended. The goal is to ensure the system has reached a true thermodynamic equilibrium.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour in a temperature-controlled environment to allow the excess solid to settle.

-

Carefully draw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (see Section 4). A series of dilutions may be necessary. Record the dilution factor precisely.

-

Quantitative Analysis of Solute Concentration

Accurate quantification of the dissolved solute is essential. HPLC is the preferred method due to its specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is ideal for analyzing soluble compounds and is widely used in pharmaceutical quality control.[7][8]

-

Method Development:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typical for a molecule of this nature.

-

Detection: UV detection at a wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a dilute solution of the compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 5-20 µL.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard in triplicate and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999 for good linearity.

-

-

Sample Analysis:

-

Inject the diluted, filtered samples from the solubility experiment.

-

Use the peak area from the sample chromatogram and the regression equation from the calibration curve to calculate the concentration in the diluted sample.

-

Workflow for Solubility Determination

Caption: Experimental workflow for equilibrium solubility determination.

Data Calculation and Presentation

The final solubility is calculated by taking the measured concentration of the diluted sample and correcting for the dilution factor.

Equation 1: Solubility Calculation Solubility (mg/mL) = C_diluted (mg/mL) × Dilution Factor

Where:

-

C_diluted is the concentration determined by HPLC.

-

Dilution Factor = (Final volume of diluted sample) / (Initial volume of filtered supernatant).

The results should be presented in a clear, tabular format.

Table 2: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| ...other solvents | 25 | [Experimental Value] | [Calculated Value] |

HPLC Calibration and Quantification Logic

Caption: Logic diagram for HPLC-based quantification.

Conclusion

While direct solubility data for this compound is not currently in the public domain, this guide provides the scientific community with a robust framework to generate this critical data. By combining a theoretical understanding of the molecule's structure with a validated experimental protocol and a precise analytical method, researchers can confidently determine its solubility profile in a range of organic solvents. This information is indispensable for advancing the development of this compound into a potential therapeutic agent. Adherence to good laboratory practices throughout this process is essential for ensuring the integrity and reproducibility of the results.[9][10]

References

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

- Method for determining solubility of a chemical compound.Google Patents.

-

Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]

-

PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. University of Babylon. Available at: [Link]

-

Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]

-

Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]

-

Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Available at: [Link]

-

Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. Available at: [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Available at: [Link]

-

GOOD LABORATORY PRACTICE (GLP). World Health Organization. Available at: [Link]

-

Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. sciforum.net [sciforum.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. blog.brewerscience.com [blog.brewerscience.com]

- 9. researchgate.net [researchgate.net]

- 10. proto.ufsc.br [proto.ufsc.br]

An In-depth Technical Guide to Methyl 3-Chloro-4-(4-methylpiperazino)benzoate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, a key intermediate in the synthesis of prominent pharmaceutical compounds. This document delves into its synthesis, physicochemical properties, spectroscopic characterization, and primary applications, with a focus on providing practical insights for laboratory and developmental use.

Introduction: A Pivotal Intermediate in Medicinal Chemistry

This compound is a substituted aromatic compound of significant interest in the field of medicinal chemistry. Its structure combines a chlorinated benzene ring, a methyl ester, and a methylpiperazine moiety, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for further chemical modifications, rendering it a valuable precursor in multi-step synthetic pathways.

Most notably, this compound is recognized as a crucial intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] The purity and efficient synthesis of this intermediate are therefore critical for the cost-effective production of this life-saving medication.

Synthesis of this compound

The most logical and industrially relevant synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a di-substituted benzene ring with a secondary amine.

Proposed Synthetic Pathway

The synthesis commences with the reaction of Methyl 3,4-dichlorobenzoate with N-methylpiperazine. The electron-withdrawing nature of the carboxyl and the additional chloro group on the benzene ring activates the C4 position for nucleophilic attack by the secondary amine of N-methylpiperazine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a putative method derived from analogous reactions reported in the synthesis of related pharmaceutical intermediates.[3][4]

Materials:

-

Methyl 3,4-dichlorobenzoate

-

N-methylpiperazine

-

Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

-

Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3,4-dichlorobenzoate (1 equivalent).

-

Addition of Reagents: Add potassium carbonate (2-3 equivalents) and dimethyl sulfoxide (DMSO).

-

Nucleophilic Addition: While stirring, add N-methylpiperazine (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-120°C and maintain this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ |

| Molecular Weight | 268.74 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available (predicted to be >100°C) |

| Boiling Point | Not available (predicted to be >300°C) |

| Solubility | Soluble in DMSO, Chloroform, and Methanol |

| CAS Number | 1197193-33-1 (for the carboxylic acid) |

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of its structure and comparison with similar compounds.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). A doublet for the proton ortho to the ester, a doublet of doublets for the proton between the chloro and piperazino groups, and a singlet for the proton ortho to the chloro group.

-

Methyl Ester: A singlet at approximately δ 3.9 ppm corresponding to the three protons of the methyl ester group.

-

Piperazine Protons: Two sets of multiplets in the range of δ 2.5-3.5 ppm, corresponding to the eight protons on the piperazine ring.

-

N-Methyl Protons: A singlet at approximately δ 2.3 ppm for the three protons of the N-methyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around δ 165 ppm for the ester carbonyl carbon.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-155 ppm). The carbon attached to the piperazine group will be the most upfield, while the carbon attached to the ester group will be downfield.

-

Piperazine Carbons: Signals for the piperazine ring carbons will appear in the range of δ 45-55 ppm.

-

Methyl Ester Carbon: A signal around δ 52 ppm for the methyl ester carbon.

-

N-Methyl Carbon: A signal around δ 46 ppm for the N-methyl carbon.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption band in the region of 1250-1300 cm⁻¹.

-

C-N Stretch: An absorption band around 1100-1200 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

C-Cl Stretch: An absorption band in the region of 700-800 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): An intense peak at m/z 268, with a characteristic M+2 peak at m/z 270 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Major Fragmentation: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 237, and cleavage of the piperazine ring.

-

Applications in Drug Development

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of the anti-cancer drug, Imatinib.[1][2]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride [eastfine.net]

- 3. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 4. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]

- 5. Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to Methyl 3-Chloro-4-(4-methylpiperazino)benzoate: A Cornerstone Intermediate in Modern Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The history of medicinal chemistry is rich with molecules that, while not therapeutic agents themselves, represent critical junctures in the synthesis of life-saving drugs. Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is a paradigm of such a compound. Its discovery and development are intrinsically linked to the creation of Imatinib (Gleevec®), a revolutionary tyrosine kinase inhibitor that transformed the treatment of chronic myeloid leukemia (CML) and other cancers. This guide provides a comprehensive technical overview of this pivotal intermediate, detailing its historical context, synthesis, chemical properties, and analytical characterization. The narrative emphasizes the chemical logic and experimental rationale that underscore its importance in pharmaceutical manufacturing.

Introduction: The Unseen Pillar of a Pharmaceutical Revolution

This compound does not have a storied history of independent discovery. Instead, its emergence is a direct consequence of the targeted drug design efforts that culminated in the synthesis of Imatinib by scientists at Ciba-Geigy (now Novartis) in the late 1990s.[1] Imatinib's mechanism of action relies on a specific molecular architecture capable of fitting into the ATP-binding site of the BCR-Abl protein, a constitutively active tyrosine kinase responsible for the proliferation of cancer cells in CML.[1]

The core structure of Imatinib is an N-phenyl-2-pyrimidine-amine derivative linked to a benzamide moiety. This benzamide portion, which includes the 4-((4-methylpiperazin-1-yl)methyl) group, is crucial for the drug's solubility and cellular uptake. The synthesis of this fragment required a robust and scalable route, giving rise to key intermediates like this compound. The strategic placement of the chloro group in this intermediate is a testament to the foresight of process chemists, as it facilitates subsequent coupling reactions in the total synthesis of the final active pharmaceutical ingredient (API).

Synthetic Pathways and Mechanistic Rationale

The synthesis of this compound is a multi-step process that showcases fundamental principles of organic chemistry. While specific, proprietary industrial processes may vary, the core transformations can be logically deduced from publicly available patents and chemical literature concerning Imatinib's synthesis.[2] The overall strategy involves the construction of a substituted benzoic acid ester, followed by the introduction of the N-methylpiperazine group.

Pathway A: Chlorination followed by Nucleophilic Substitution

This is a highly plausible and industrially scalable route. It begins with a commercially available starting material and proceeds through a series of well-understood reactions.

Diagram of Synthetic Pathway A:

Caption: A plausible synthetic route to the target intermediate.

Step-by-Step Experimental Protocol (Illustrative):

-

Chlorination of Methyl p-toluate:

-

To a solution of Methyl 4-methylbenzoate in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst such as ferric chloride (FeCl₃) and a co-catalyst like iodine (I₂) are added.

-

Chlorine gas is bubbled through the mixture at a controlled temperature. The electrophilic aromatic substitution occurs preferentially at the position ortho to the methyl group and meta to the electron-withdrawing methyl ester group.

-

The reaction is monitored by gas chromatography (GC) until the desired level of conversion is achieved.

-

Upon completion, the reaction is quenched, and the product, Methyl 3-Chloro-4-methylbenzoate, is isolated and purified.[3]

-

-

Benzylic Bromination:

-

The Methyl 3-Chloro-4-methylbenzoate is dissolved in a non-polar solvent like carbon tetrachloride.

-

N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) are added.

-

The mixture is heated to reflux, often with irradiation by a light source to facilitate the formation of the bromine radical.

-

This radical selectively abstracts a hydrogen atom from the benzylic methyl group, which is then replaced by a bromine atom.

-

The product, Methyl 4-(bromomethyl)-3-chlorobenzoate, is then purified.

-

-

Nucleophilic Substitution with N-methylpiperazine:

-

Methyl 4-(bromomethyl)-3-chlorobenzoate is dissolved in a polar aprotic solvent such as acetonitrile.

-

N-methylpiperazine and a non-nucleophilic base (e.g., potassium carbonate) are added. The base neutralizes the HBr formed during the reaction.

-

The mixture is heated to drive the SN2 reaction to completion, where the nitrogen of the piperazine displaces the bromide.

-

Workup and purification yield the final product, this compound.

-

Alternative Pathway: Piperazine Addition followed by Chlorination

An alternative, though potentially less selective, approach would involve introducing the piperazine moiety before the chlorination of the aromatic ring.

Diagram of Alternative Synthetic Pathway:

Caption: An alternative, but potentially less efficient, synthetic route.

The primary challenge in this route is the control of regioselectivity during the chlorination step. The piperazine group is an activating group, which could lead to a mixture of chlorinated products, complicating purification.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ | Based on atomic composition |

| Molecular Weight | 268.74 g/mol | Sum of atomic weights |

| CAS Number | Not definitively assigned in public databases. The corresponding carboxylic acid is 1197193-33-1.[4] | - |

| Appearance | Likely an off-white to pale yellow solid | Typical for similar aromatic esters |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Based on its polarity |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.0 ppm). A doublet for the proton ortho to the ester, a doublet for the proton ortho to the chloro group, and a singlet for the proton between the chloro and piperazinomethyl groups.

-

Ester Methyl Group: A singlet at approximately 3.9 ppm.

-

Benzylic Protons: A singlet around 3.5-3.6 ppm.

-

Piperazine Protons: Two broad signals (or complex multiplets) in the range of 2.4-2.8 ppm for the four CH₂ groups.

-

N-Methyl Group: A singlet at approximately 2.3 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 166 ppm.

-

Aromatic Carbons: Six distinct signals in the 125-140 ppm range.

-

Ester Methyl Carbon: A signal around 52 ppm.

-

Benzylic Carbon: A signal around 62 ppm.

-

Piperazine Carbons: Signals in the 50-55 ppm range.

-

N-Methyl Carbon: A signal around 46 ppm.

-

Mass Spectrometry (MS):

-

Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 268/270 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) and 269/271, respectively.

-

Fragmentation Pattern: Common fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester and cleavage at the benzylic position, yielding a fragment corresponding to the piperazinomethyl cation.

Historical Significance and Role in Drug Development

The true significance of this compound lies in its role as a crucial building block for Imatinib. Its development was driven by the need for an efficient and scalable synthesis of this blockbuster drug. The presence of the chloro group at the 3-position is key for the subsequent amidation reaction with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, which forms the final Imatinib molecule.[2]

The history of this intermediate is, therefore, the history of the process chemistry development for Imatinib. This work, largely carried out within the pharmaceutical industry, focused on optimizing yields, minimizing impurities, and ensuring the economic viability of producing a drug that would go on to save countless lives. The choice of this specific intermediate reflects a sophisticated understanding of how to orchestrate a complex multi-step synthesis on an industrial scale.

Conclusion

This compound is a molecule that, while not a household name, is a hero in the narrative of modern pharmaceutical development. Its discovery and synthesis were not academic exercises but were driven by the urgent need to produce a life-changing therapy. This guide has illuminated the likely synthetic pathways to this key intermediate, predicted its chemical and physical properties, and placed it within its proper historical context. For researchers and professionals in drug development, the story of this compound serves as a powerful reminder of the critical role that process chemistry and the design of strategic intermediates play in bringing innovative medicines to patients.

References

- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.